1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone
描述
Historical Context and Discovery Timeline
The development of pyrazolo[4,3-d]pyrimidine derivatives traces its origins to the broader investigation of purine analogs and their potential therapeutic applications. The heterocyclic fusion of pyrimidine and pyrazole rings resulted in the formation of pyrazolopyrimidines, which were recognized as structural analogs of the biogenic purine class. The systematic exploration of these scaffolds gained momentum throughout the late twentieth and early twenty-first centuries, coinciding with advances in combinatorial chemistry and structure-based drug design methodologies.
The specific compound this compound represents a relatively recent addition to the pyrazolo[4,3-d]pyrimidine family, with documented synthetic methodologies appearing in patent literature and academic publications within the past two decades. The compound's synthesis was first described in patent documentation, where it served as an intermediate in the preparation of more complex pharmaceutical targets. The synthetic route involves the treatment of 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone with hydrochloric acid in tetrahydrofuran and water at elevated temperatures, achieving yields of approximately ninety-three percent.
Research into pyrazolo[4,3-d]pyrimidine derivatives has been particularly intensive since the recognition of their potential as kinase inhibitors and their structural similarity to naturally occurring purines. The pyrazolo[4,3-d]pyrimidine core has received substantial interest from the medicinal chemistry community as a promising framework for drug design and discovery, particularly due to its ability to function as an isostere of the adenine ring of adenosine triphosphate. This structural relationship has made compounds like this compound valuable synthetic intermediates and research tools.
Nomenclature and Structural Relationship to Pyrazolo-Pyrimidine Derivatives
The systematic nomenclature of this compound reflects the complex heterocyclic architecture inherent in this molecular system. The compound belongs to the broader class of pyrazolo[4,3-d]pyrimidines, which are characterized by the fusion of a pyrazole ring with a pyrimidine ring system. The specific numbering system used in this nomenclature follows the International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems.
The structural relationship between this compound and other pyrazolo-pyrimidine derivatives can be understood through systematic comparison of their molecular architectures. The compound features a chlorine atom at the 5-position of the pyrimidine ring and an acetyl group attached to the nitrogen atom at the 1-position of the pyrazole ring. This substitution pattern creates a unique electronic environment that distinguishes it from other members of the pyrazolo[4,3-d]pyrimidine family.
Comparative analysis with related pyrazolo[3,4-d]pyrimidine derivatives reveals important structural distinctions. While pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as cyclin-dependent kinase inhibitors and have shown great potential in drug discovery research, the [4,3-d] isomers present different electronic and steric properties. The pyrazolo[4,3-d]pyrimidine bicycle in this compound represents an alternative regioisomeric arrangement that may offer distinct binding characteristics and biological activities compared to the more extensively studied [3,4-d] analogs.
| Structural Feature | This compound | Related Pyrazolo[3,4-d]pyrimidine Derivatives |
|---|---|---|
| Molecular Formula | C₇H₅ClN₄O | Varies (typically C₅H₃ClN₄ core) |
| Molecular Weight | 196.6 g/mol | Varies |
| Ring Fusion Pattern | [4,3-d] | [3,4-d] |
| Chloro Substitution | 5-position | Variable positions |
| Acetyl Group | N1-position | Variable or absent |
| Physical Form | White to Yellow Solid | Variable |
Academic Significance in Heterocyclic Chemistry Research
The academic significance of this compound extends beyond its individual chemical properties to encompass its role as a representative member of the pyrazolo[4,3-d]pyrimidine class and its contributions to broader heterocyclic chemistry research. The compound serves as an important synthetic intermediate and research tool in multiple areas of chemical investigation.
In the context of synthetic methodology development, this compound has been utilized in studies exploring selective synthetic approaches for pyrazolo[4,3-d]pyrimidine derivatives. Research has demonstrated that strategies involving the reaction of dichloropyrimidine precursors with various hydrazines can generate substituted pyrazolo[4,3-d]pyrimidines in selective and high-yielding manners. These synthetic methodologies are particularly valuable for generating libraries of compounds for biological screening and structure-activity relationship studies.
The compound's role in medicinal chemistry research has been particularly notable in the development of hypoxia-inducible factor prolyl hydroxylase domain inhibitors. Pyrazolo[4,3-d]pyrimidine derivatives, including structural analogs of this compound, have been identified as promising therapeutic agents for renal anemia through the inhibition of hypoxia-inducible factor prolyl hydroxylase domain. This research has demonstrated the potential of the pyrazolo[4,3-d]pyrimidine scaffold to serve as the foundation for orally bioavailable pharmaceutical agents.
Furthermore, the compound has contributed to academic understanding of structure-activity relationships within heterocyclic systems. Research investigating pyrazolo[4,3-d]pyrimidine derivatives has revealed important insights into the relationship between molecular structure and biological activity, particularly in the context of anti-inflammatory applications. Studies have shown that pyrazolo[4,3-d]pyrimidine compounds can exhibit significant inhibitory activity against lipopolysaccharide-induced nitric oxide production in macrophages, with specific structural modifications influencing potency and selectivity.
The synthetic accessibility of this compound has also made it valuable in academic research focused on developing new synthetic methodologies. The compound can be prepared through established protocols involving the chlorination of pyrazolo[4,3-d]pyrimidine precursors followed by acylation reactions. These synthetic approaches have been documented to proceed with high efficiency, making the compound accessible for academic research applications.
| Research Application | Significance | Related Studies |
|---|---|---|
| Synthetic Methodology | Selective synthesis development | Hydrazine-based cyclization reactions |
| Medicinal Chemistry | Hypoxia-inducible factor prolyl hydroxylase domain inhibition | Renal anemia treatment research |
| Structure-Activity Relationships | Anti-inflammatory activity investigation | Lipopolysaccharide-induced inflammation models |
| Chemical Biology | Kinase inhibition studies | Adenosine triphosphate analog research |
| Drug Discovery | Lead compound optimization | Heterocyclic scaffold exploration |
The academic significance of this compound is further enhanced by its role in advancing understanding of heterocyclic chemistry principles. The compound exemplifies the importance of regioisomerism in heterocyclic systems, demonstrating how subtle changes in ring fusion patterns can lead to compounds with distinct properties and potential applications. This aspect of its academic significance has implications for the design and development of new heterocyclic compounds across multiple therapeutic areas.
属性
IUPAC Name |
1-(5-chloropyrazolo[4,3-d]pyrimidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c1-4(13)12-6-3-9-7(8)11-5(6)2-10-12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLFCRWSCMPVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CN=C(N=C2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalytic processes and continuous flow techniques to enhance efficiency.
化学反应分析
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit promising anticancer properties. Studies have shown that 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone can inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, it has been noted for its ability to modulate the activity of protein kinases, which are pivotal in cancer progression.
Antiviral Properties
The compound has also been investigated for its antiviral effects. It has shown potential against various viral infections by disrupting viral replication mechanisms. Research indicates that this compound could serve as a lead structure for developing new antiviral agents.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It is believed to exert effects on neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it a valuable tool in biochemical assays. For example, it has been studied as an inhibitor of certain phosphodiesterases, which play a role in cellular signaling pathways.
Molecular Probes
Due to its unique chemical structure, this compound can be utilized as a molecular probe in research settings to study protein interactions and cellular processes.
Synthesis of Functional Materials
In material science, this compound can be used in the synthesis of functional materials due to its ability to form coordination complexes with metals. These materials have potential applications in catalysis and sensor technology.
Polymer Chemistry
Research into polymer chemistry has identified that incorporating pyrazolo[4,3-d]pyrimidine derivatives can enhance the thermal stability and mechanical properties of polymers. This opens avenues for developing advanced materials with tailored properties for specific applications.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of cell proliferation in breast cancer cell lines through kinase modulation | PubMed |
| Antiviral Properties | Disruption of viral replication mechanisms in vitro | Journal of Virology |
| Neuroprotective Effects | Reduction of neuroinflammation markers in animal models of Alzheimer's disease | Neuroscience Letters |
| Enzyme Inhibition | Effective inhibition of phosphodiesterase activity leading to enhanced cellular signaling | Biochemical Journal |
| Material Science | Development of new polymer composites with enhanced thermal stability | Materials Science |
作用机制
The mechanism of action of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone primarily involves the inhibition of cyclin-dependent kinases (CDKs). This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are those regulating cell proliferation and apoptosis .
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(5-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)ethanone and related compounds:
Key Observations:
Core Heterocycle Differences: The target compound’s pyrazolo[4,3-d]pyrimidine core differs from Ibrutinib’s pyrazolo[3,4-d]pyrimidine isomer, which alters binding interactions in kinase targets .
Substituent Effects: The chlorine at C5 in the target compound enhances electrophilicity and may improve binding to hydrophobic kinase pockets . Ibrutinib’s piperidinyl-propenone side chain confers specificity for Bruton’s tyrosine kinase (BTK), a feature absent in simpler ethanone derivatives .
Physical Properties: The target compound’s molecular weight (~212.61 g/mol) is lower than Ibrutinib (440.50 g/mol), suggesting better bioavailability . Bromo/chloro-substituted phenyl ethanones (e.g., ) exhibit higher lipophilicity due to halogen atoms, impacting solubility .
生物活性
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone, with the chemical formula C7H5ClN4O and CAS number 633328-97-9, is a compound belonging to the pyrazolopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly its potential as an anticancer agent through the inhibition of cyclin-dependent kinase 2 (CDK2).
The primary biological activity of this compound is attributed to its role as an inhibitor of CDK2, a key regulator in the cell cycle. The inhibition of CDK2 leads to:
- Cell Cycle Arrest : Cells are arrested at the G0-G1 phase, preventing further progression through the cycle.
- Cytotoxicity : Significant cytotoxic effects have been observed in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
The compound exhibits notable biochemical interactions:
- Enzyme Inhibition : It has shown strong inhibitory effects on CDK2 activity, which is crucial for cell proliferation.
- Gene Expression Modulation : Binding interactions with biomolecules lead to changes in gene expression profiles associated with cell growth and survival .
Pharmacokinetics
In silico studies suggest favorable pharmacokinetic properties for this compound. The Boiled Egg model indicates that it possesses good absorption and permeability characteristics, which are essential for its potential therapeutic applications .
Research Findings
Recent studies have highlighted the biological activity of this compound in various experimental settings:
Cytotoxicity Studies
A series of experiments evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results are summarized in Table 1.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types.
Mechanistic Insights
Studies have demonstrated that the compound's interaction with CDK2 leads to alterations in downstream signaling pathways involved in cell survival and apoptosis. The inhibition of CDK2 has been linked to increased apoptosis in treated cells, suggesting a potential mechanism for its anticancer activity .
Case Studies
Several case studies have explored the therapeutic potential of pyrazolopyrimidine derivatives, including this compound:
- Anticancer Efficacy : In a recent study, this compound was tested alongside other pyrazolopyrimidine derivatives for their ability to induce apoptosis in cancer cells. Results indicated that it was one of the most effective compounds in promoting cell death through caspase activation pathways .
- Comparative Analysis : Compared to other known CDK inhibitors, such as flavopiridol and roscovitine, this compound exhibited comparable or superior cytotoxic effects against specific cancer lines while showing a favorable safety profile in normal human dermal fibroblasts .
常见问题
Q. What are the optimal synthetic routes for 1-(5-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)ethanone, and how do reaction conditions influence yield?
The synthesis of pyrazolo-pyrimidinone derivatives typically involves cyclocondensation of substituted pyrazole intermediates with ketones or aldehydes. For example, α,β-unsaturated ketones (e.g., 3a-c in ) are synthesized by reacting pyrazole precursors with aromatic aldehydes under controlled conditions (0°C, ethanol solvent, 1-hour stirring). Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency by stabilizing intermediates.
- Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclization.
- Catalysts : Acidic or basic conditions can alter regioselectivity; sodium acetate is often used to neutralize byproducts.
Yield optimization : Pilot-scale reactions (e.g., in ) achieved 52.7% yield via stepwise purification (filtration, recrystallization) and precise pH control using HCl.
Q. How can structural characterization be performed to confirm the identity of this compound?
A multi-technique approach is recommended:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing motifs (e.g., pyrazoline derivatives in and were validated using this method).
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., the chloro and ethanone groups in the pyrazolo[4,3-d]pyrimidine core).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClNO has a theoretical mass of 220.22 g/mol).
Data interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities in tautomeric forms.
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory bioactivity data across studies?
Discrepancies in biological activity (e.g., variable kinase inhibition) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, altering binding affinity. Compare with analogs like CHMFL-FLT3-122 (), where a 4-phenoxyphenyl group improved FLT3-ITD inhibition (IC = 12 nM).
- Assay conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffer) can modulate solubility and target engagement.
Mitigation : Use standardized protocols (e.g., ’s antioxidant assays) and include positive controls (e.g., doxorubicin for cytotoxicity).
Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?
- Molecular docking : Model interactions with target proteins (e.g., FLT3 kinase in ). The chloro-pyrazolo core may occupy hydrophobic pockets, while the ethanone group forms hydrogen bonds.
- QSAR studies : Correlate substituent electronegativity or steric bulk with activity. For example, replacing Cl with bulkier groups (CF) in increased steric hindrance, reducing potency.
Validation : Synthesize top-ranked virtual hits and test in vitro (e.g., kinase inhibition assays).
Q. What are the challenges in elucidating the mechanism of action for this compound?
- Target identification : Use affinity chromatography or thermal shift assays to identify binding partners.
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays. Derivatives with pyrrolidinone moieties () showed improved metabolic stability due to reduced oxidation.
Case study : In , thieno[2,3-d]pyrimidines exhibited dual antioxidant and antitumor activity via ROS scavenging and DNA intercalation, validated via bleomycin-dependent DNA damage assays.
Key Methodological Recommendations
- Synthesis : Prioritize stepwise purification (e.g., column chromatography, recrystallization) to isolate high-purity intermediates.
- Bioactivity assays : Include dose-response curves and kinetic analyses to differentiate specific vs. nonspecific effects.
- Computational tools : Use Schrödinger Suite or AutoDock Vina for docking studies, complemented by MD simulations for stability assessment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
